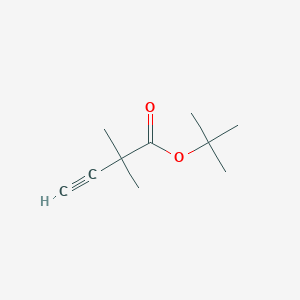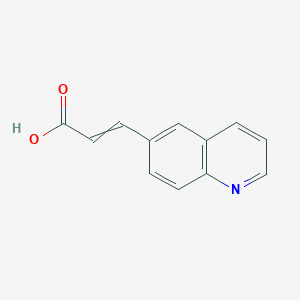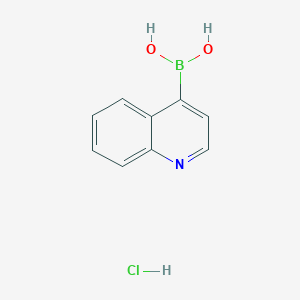![molecular formula C9H13BrN2O3 B12442302 tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate CAS No. 1215121-86-0](/img/structure/B12442302.png)
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(bromometil)-1,2-oxazol-3-il)carbamato de tert-butilo: es un compuesto orgánico que presenta un grupo carbamato de tert-butilo unido a un anillo de 1,2-oxazol, que está además sustituido con un grupo bromometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(5-(bromometil)-1,2-oxazol-3-il)carbamato de tert-butilo generalmente implica los siguientes pasos:
Formación del anillo de 1,2-oxazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones controladas.
Introducción del grupo bromometil: Este paso involucra la bromación de un grupo metil unido al anillo de oxazol, a menudo utilizando reactivos como N-bromosuccinimida (NBS) en presencia de un iniciador radical.
Unión del grupo carbamato de tert-butilo: Esto generalmente se hace reaccionando el oxazol sustituido con bromometil con carbamato de tert-butilo en condiciones básicas.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio, asegurando un control adecuado de las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Reacciones de Sustitución: El grupo bromometil puede sufrir reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por varios nucleófilos.
Reacciones de Oxidación y Reducción: El anillo de oxazol puede participar en reacciones de oxidación y reducción, dependiendo de los reactivos y condiciones utilizados.
Hidrólisis: El grupo carbamato se puede hidrolizar en condiciones ácidas o básicas para producir la amina correspondiente y dióxido de carbono.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Los nucleófilos comunes incluyen aminas, tioles y alcóxidos. Las reacciones generalmente se llevan a cabo en disolventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se emplean comúnmente.
Productos Principales:
Productos de Sustitución: Dependiendo del nucleófilo utilizado, se pueden obtener varios derivados de oxazol sustituidos.
Productos de Oxidación y Reducción: Estas reacciones pueden conducir a la formación de derivados de oxazol hidroxilados o deshidrogenados.
Aplicaciones Científicas De Investigación
Química:
Bloque de Construcción: El N-(5-(bromometil)-1,2-oxazol-3-il)carbamato de tert-butilo se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología y Medicina:
Desarrollo de Fármacos: Las características estructurales del compuesto lo convierten en un candidato para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Industria:
Intermediarios Químicos: Sirve como intermedio en la producción de diversos productos químicos finos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del N-(5-(bromometil)-1,2-oxazol-3-il)carbamato de tert-butilo depende de su aplicación específica. En química medicinal, puede actuar interactuando con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. El grupo bromometil puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que puede conducir a la inhibición o activación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares:
- N-[5-bromo-3-(bromometil)piridin-2-il]carbamato de tert-butilo
- (5-bromo-3-metoxipiridin-2-il)metilcarbamato de tert-butilo
- N-(2-bromoethyl)carbamato de tert-butilo
- (5-bromopentil)carbamato de tert-butilo
- N-(5-bromothiofen-3-il)carbamato de tert-butilo
Singularidad: La presencia del anillo de 1,2-oxazol y el patrón de sustitución específico en el N-(5-(bromometil)-1,2-oxazol-3-il)carbamato de tert-butilo lo distingue de otros compuestos similares. Esta estructura única puede impartir diferente reactividad y actividad biológica, haciéndola valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
1215121-86-0 |
|---|---|
Fórmula molecular |
C9H13BrN2O3 |
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13) |
Clave InChI |
WYRJHJQYIGUFSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NOC(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)


![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)





![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)

